[4-Methoxy-3-(2-propynyloxy)phenyl]methanol
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Overview
Description
[4-Methoxy-3-(2-propynyloxy)phenyl]methanol is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.22 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a methoxy group, a propynyloxy group, and a phenylmethanol structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of [4-Methoxy-3-(2-propynyloxy)phenyl]methanol typically involves the reaction of 4-methoxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[4-Methoxy-3-(2-propynyloxy)phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
[4-Methoxy-3-(2-propynyloxy)phenyl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of [4-Methoxy-3-(2-propynyloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The methoxy and propynyloxy groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to desired effects in biological systems .
Comparison with Similar Compounds
Similar compounds to [4-Methoxy-3-(2-propynyloxy)phenyl]methanol include:
4-Methoxybenzyl alcohol: Lacks the propynyloxy group, making it less versatile in certain chemical reactions.
Propargyl alcohol: Contains the propynyloxy group but lacks the phenylmethanol structure, limiting its applications in proteomics research.
4-Methoxyphenylmethanol: Similar structure but without the propynyloxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which enhances its versatility and utility in various scientific and industrial applications.
Properties
IUPAC Name |
(4-methoxy-3-prop-2-ynoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7,12H,6,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVSCPSJMJSZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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